1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H19Cl2F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, linked to a piperidine ring.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand molecular interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring plays a crucial role in its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride: This compound has a similar structure but with the trifluoromethyl group in a different position.
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride: This compound has a phenyl group instead of a benzyl group. The uniqueness of this compound lies in its specific trifluoromethyl and benzyl substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-7-5-11(17)6-8-18;;/h1-4,11H,5-9,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCUOKYGVFHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.